4-Bromo-2-ethoxy-1-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFZXFVVGNPTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574056 | |

| Record name | 4-Bromo-2-ethoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57279-70-6 | |

| Record name | 4-Bromo-2-ethoxy-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57279-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-ethoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-ethoxy-1-nitrobenzene chemical properties

An In-Depth Technical Guide to 4-Bromo-2-ethoxy-1-nitrobenzene: Properties, Reactivity, and Synthetic Utility

Introduction

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. This compound is a substituted aromatic compound that serves as a highly versatile intermediate for researchers, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a reactive bromine atom, a strongly electron-withdrawing nitro group, and an electron-donating ethoxy group—creates a platform for a diverse range of chemical transformations.

This technical guide provides a comprehensive analysis of the chemical properties, spectroscopic signature, reactivity, and synthetic applications of this compound. As a senior application scientist, the narrative is structured to deliver not just procedural steps but also the underlying causality and strategic considerations that guide its use in a research and development setting.

Core Chemical and Physical Properties

This compound is an organic compound whose identity and properties are defined by its precise molecular architecture.[1][2] The spatial arrangement of its functional groups dictates its reactivity and physical behavior.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| IUPAC Name | 4-bromo-1-ethoxy-2-nitrobenzene | PubChem[1] |

| CAS Number | 383869-51-0 | Key Organics[2] |

| Molecular Formula | C₈H₈BrNO₃ | PubChem[1] |

| Molecular Weight | 246.06 g/mol | PubChem[1] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)[O-] | PubChem[1] |

| InChIKey | NIRPAGRQTPHRCJ-UHFFFAOYSA-N | PubChem[1] |

Computed Physicochemical Data

While extensive experimental data for this specific isomer is not broadly published, computational models provide reliable predictions essential for experimental design.

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not specified; analogs suggest a solid at room temp. | 1-(2-Bromoethoxy)-4-nitrobenzene melts at 62-65 °C.[3] |

| Boiling Point | High; likely decomposes before boiling at atm. pressure. | 1-(2-Bromoethoxy)-4-nitrobenzene boils at 170 °C / 0.5 mmHg.[3] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMSO). | Based on properties of similar aromatic compounds.[3] |

| XLogP3 | 3.2 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

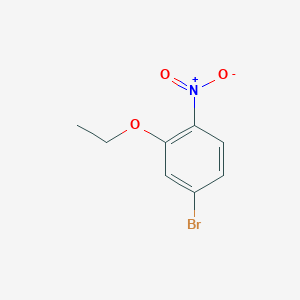

Molecular Structure Diagram

The substitution pattern is key to this molecule's utility. The nitro and bromo groups are positioned para to each other, a critical arrangement for activating the C-Br bond towards nucleophilic attack.

Caption: 2D structure of this compound.

Proposed Synthesis and Purification

A logical and efficient synthesis of this compound proceeds via a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This approach offers high yields and utilizes readily available starting materials.

Synthetic Pathway: Williamson Ether Synthesis

The synthesis involves the O-alkylation of 4-bromo-2-nitrophenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a mild base. The phenolic proton is acidic due to the electron-withdrawing effect of the adjacent nitro group, facilitating deprotonation and subsequent nucleophilic attack.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

-

Materials:

-

4-Bromo-2-nitrophenol (1.0 eq)

-

Ethyl iodide (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetone or DMF

-

-

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitrophenol and anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add anhydrous potassium carbonate to the stirring suspension. The K₂CO₃ acts as the base to deprotonate the phenol, and its insolubility in acetone necessitates vigorous stirring.

-

Alkylation: Add ethyl iodide dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.

-

Workup: After cooling to room temperature, filter the solid K₂CO₃ and potassium iodide byproduct, washing the solid with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

-

Causality:

-

Anhydrous Conditions: Water can compete as a nucleophile and reduce the efficacy of the base, hence anhydrous reagents and a flame-dried flask are critical.

-

Choice of Base: K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions.

-

Solvent: Acetone is a good choice due to its appropriate boiling point for reflux and its ability to dissolve the organic components while leaving the inorganic base largely suspended.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is anchored in three primary modes of reactivity: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reduction of the nitro group.

A. Nucleophilic Aromatic Substitution (SNA_r_)

The C-Br bond is highly activated towards nucleophilic attack. This is a direct consequence of the powerful electron-withdrawing nitro group located at the para position. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[4][5][6][7] This is a classic example of an addition-elimination mechanism.[4][7]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

-

Protocol: Methoxylation

-

Dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1 eq) as a 25 wt% solution in methanol.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction, neutralize with dilute HCl, and extract the product with ethyl acetate.

-

The organic layers are washed, dried, and concentrated to yield 1-ethoxy-4-methoxy-2-nitrobenzene.

-

B. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond serves as an excellent handle for forming new carbon-carbon bonds via transition-metal catalysis. The Suzuki-Miyaura coupling is a preeminent example, prized for its functional group tolerance and operational simplicity.[8][9]

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[9][10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Protocol: Coupling with Phenylboronic Acid

-

Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of toluene and water.

-

Inerting: Subject the flask to several cycles of vacuum and backfilling with argon. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[10]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-18 hours.

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the corresponding biaryl compound.

-

C. Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is a fundamental step in the synthesis of many pharmaceuticals.[11] This conversion dramatically alters the electronic properties of the ring and introduces a nucleophilic site for further functionalization.

-

Protocol: Reduction with Tin(II) Chloride

-

Dissolve this compound in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

-

Heat the mixture to reflux for 1-3 hours.

-

Cool the reaction and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

The filtrate is collected, and the layers are separated. The aqueous layer is extracted further with ethyl acetate.

-

The combined organic layers are dried and concentrated to yield the product, 4-bromo-2-ethoxyaniline.

-

Handling, Safety, and Disposal

Proper handling of this compound is essential due to the potential hazards associated with nitroaromatic compounds and aryl halides. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related compounds provides a strong basis for safety protocols.[12][13][14]

Table 3: Summary of Potential Hazards and Precautions

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] | Do not eat, drink, or smoke when using. Use only in a well-ventilated area or chemical fume hood.[12][15] |

| Skin Irritation | Causes skin irritation (Category 2).[12][13] | Wear protective gloves (e.g., nitrile), lab coat, and wash hands thoroughly after handling.[15] |

| Eye Irritation | Causes serious eye irritation (Category 2).[12][13] | Wear safety glasses with side shields or chemical goggles.[15] Ensure eyewash stations are accessible.[12] |

| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[12] | Avoid release to the environment. Dispose of waste via a licensed waste disposal company. |

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14]

-

Spill Response: In case of a spill, avoid dust formation.[15] Collect the material using appropriate tools (e.g., a HEPA-filter vacuum or wet sweep) and place it in a suitable container for disposal.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound emerges as a potent and versatile synthetic intermediate. Its well-defined reactivity, governed by the interplay of its bromo, ethoxy, and nitro substituents, allows for precise and predictable transformations. For the research scientist and drug development professional, this compound offers reliable access to complex molecular scaffolds through robust and scalable reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-couplings. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is the foundation for leveraging its full potential in the pursuit of chemical innovation.

References

- PubChem. (n.d.). Design and Synthesis of a 4-Nitrobromobenzene Derivative... ACS Publications.

- PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene.

- Wikipedia. (n.d.). Suzuki reaction.

- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene.

- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ChemOrgChem. (2025). Aromatic Nucleophilic Substitution. YouTube.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- The Royal Society of Chemistry. (n.d.). Tunable Photophysical Properties of Thiophene Based Chromophores.

- PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene.

- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.

- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Chegg. (2018). Solved H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene.

- PubChem. (n.d.). 1-Bromo-2-ethoxy-4-nitrobenzene.

- Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond.

- ResearchGate. (2004). (PDF) 1-Ethoxy-4-nitrobenzene.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. 1-(2-Bromoethoxy)-4-nitrobenzene CAS#: 13288-06-7 [amp.chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Bromo-1-ethoxy-2-nitrobenzene

Abstract: This document provides a comprehensive technical overview of 4-Bromo-1-ethoxy-2-nitrobenzene (CAS No: 383869-51-0), a key aromatic intermediate. It is intended for an audience of researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science. This guide details the compound's physicochemical properties, outlines a robust synthetic pathway, describes methods for analytical characterization, discusses its applications, and provides essential safety and handling protocols. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile chemical building block.

Introduction

4-Bromo-1-ethoxy-2-nitrobenzene is a polysubstituted aromatic compound featuring a bromine atom, an ethoxy group, and a nitro group. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the directing effects of the ethoxy and bromo substituents, activates the molecule for a variety of subsequent chemical transformations.

The bromine atom serves as an excellent leaving group or a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Concurrently, the nitro group can be readily reduced to an amine, a fundamental functional group in a vast number of active pharmaceutical ingredients (APIs) and other functional materials.[1][2] This dual reactivity profile positions 4-Bromo-1-ethoxy-2-nitrobenzene as a strategic synthon for building complex molecular architectures.[3] Its applications are found in the synthesis of pharmaceuticals, agrochemicals like herbicides and fungicides, and specialty materials.[2][4]

This guide will focus on the isomer with the Chemical Abstracts Service (CAS) registration number 383869-51-0 .[5]

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in research and development. These properties dictate choices regarding reaction conditions, solvents, purification methods, and storage. The key identifiers and computed properties for 4-Bromo-1-ethoxy-2-nitrobenzene are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 383869-51-0 | [5][6][7] |

| IUPAC Name | 4-bromo-1-ethoxy-2-nitrobenzene | [7] |

| Molecular Formula | C₈H₈BrNO₃ | [5][7] |

| Molecular Weight | 246.06 g/mol | [6][7] |

| Synonyms | 4-bromo-2-nitrophenyl ethyl ether, 2-Nitro-4-bromphenetol | [7] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)[O-] | [7] |

| InChIKey | NIRPAGRQTPHRCJ-UHFFFAOYSA-N | [7] |

| Appearance | Solid (form may vary) | [8] |

| XLogP3 | 3.2 | [6] |

| Topological Polar Surface Area | 55 Ų | [6][7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthesis procedures for 4-Bromo-1-ethoxy-2-nitrobenzene are not abundantly available in the public domain, a plausible and efficient synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution and analogous transformations reported for similar molecules.[9][10] The proposed pathway starts from the commercially available 4-bromophenol.

Proposed Two-Step Synthesis Protocol

Step 1: Williamson Ether Synthesis (Ethoxylation) The first step involves the conversion of 4-bromophenol to 4-bromoethoxybenzene (4-bromophenetole). This is a classic Williamson ether synthesis.

-

Rationale: The phenolic proton is acidic and can be readily removed by a moderately strong base like potassium carbonate (K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to form the desired ether. Acetone or DMF are suitable polar aprotic solvents that facilitate this type of reaction.

Step 2: Electrophilic Aromatic Substitution (Nitration) The second step is the nitration of the 4-bromoethoxybenzene intermediate.

-

Rationale: The ethoxy group is a strongly activating, ortho, para-directing group. Since the para position is blocked by the bromine atom, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the ortho positions. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺. The reaction is typically performed at low temperatures (0-10 °C) to control the rate of reaction and minimize the formation of dinitrated byproducts.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromoethoxybenzene

-

To a stirred solution of 4-bromophenol (1 eq.) in dry acetone, add anhydrous potassium carbonate (1.5 eq.).

-

Add ethyl iodide (1.2 eq.) dropwise to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-bromoethoxybenzene, which can be used in the next step with or without further purification.

Step 2: Synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Add 4-bromoethoxybenzene (1 eq.), synthesized in the previous step, slowly to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C.

-

Prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the substrate, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-Bromo-1-ethoxy-2-nitrobenzene.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. For an aromatic, chromophoric compound like 4-Bromo-1-ethoxy-2-nitrobenzene, High-Performance Liquid Chromatography (HPLC) with a UV detector is a primary analytical tool.[11] Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a standard method for assessing the purity of the final product.

-

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The nitro-aromatic structure of the target compound contains a strong chromophore, making it easily detectable by a UV-Vis spectrophotometer.[11]

Methodology:

-

Standard Preparation: Accurately weigh approximately 10 mg of the purified product and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point could be 60:40 (Acetonitrile:Water).[12]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).

Applications in Research and Drug Development

Substituted bromo-nitrobenzenes are cornerstone building blocks in medicinal chemistry and materials science.[13] The specific functionalities of 4-Bromo-1-ethoxy-2-nitrobenzene make it suitable for several key applications:

-

Pharmaceutical Synthesis: This molecule is an ideal starting point for creating complex drug candidates. The nitro group can be reduced to an aniline, which is a precursor for a wide variety of heterocyclic structures (e.g., quinolines, benzimidazoles) or can be used for amide bond formation. The bromine atom allows for the introduction of molecular complexity via palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that is central to modern drug discovery.[1][2][3]

-

Agrochemical Development: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on functionalized aromatic cores. The bromo-nitro-aromatic scaffold can be elaborated to produce compounds with specific biological activities against agricultural pests or weeds.[2]

-

Materials Science: The nitroaromatic system is electron-deficient, making it a candidate for incorporation into organic electronic materials, such as charge-transfer complexes or organic semiconductors.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on safety data for this compound and its close analogs, the following precautions must be observed.[8][14][15][16]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[8]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be required.[14]

-

-

Handling and Storage:

-

First Aid Measures:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[16]

-

If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]

-

Conclusion

4-Bromo-1-ethoxy-2-nitrobenzene is a strategically important chemical intermediate with a well-defined reactivity profile that enables its use in diverse synthetic applications. Its value is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the ability to perform sequential modifications—such as nucleophilic substitution or cross-coupling at the bromine position and reduction of the nitro group—provides a powerful tool for generating molecular diversity. Adherence to rigorous analytical characterization and strict safety protocols is essential for its successful and safe application in the laboratory.

References

- PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information.

- Matrix Fine Chemicals. (n.d.). 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3.

- ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative....

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromonitrobenzene: A Key Synthon for Pharmaceutical API Development.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1-Bromo-4-nitrobenzene in Pharmaceutical Synthesis.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.

- MySkinRecipes. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene.

- Alfa Aesar. (2014). Safety Data Sheet - 1-Bromo-4-nitrobenzene.

- PubChem. (n.d.). 4-Bromo-1-ethyl-2-nitrobenzene. National Center for Biotechnology Information.

- Google Patents. (n.d.). Substituted nitrobenzene derivatives as medicines and other useful uses thereof.

- PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.

- Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?

- SIELC Technologies. (n.d.). Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-1-ethoxy-2-nitrobenzene [myskinrecipes.com]

- 5. keyorganics.net [keyorganics.net]

- 6. echemi.com [echemi.com]

- 7. 4-Bromo-1-ethoxy-2-nitrobenzene | C8H8BrNO3 | CID 22283188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 4-bromo-1-ethyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. quora.com [quora.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. chemimpex.com [chemimpex.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-ethoxy-1-nitrobenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the molecular structure, synthesis, and characterization of 4-Bromo-2-ethoxy-1-nitrobenzene. By integrating established chemical principles with data from analogous compounds, this document offers a robust framework for understanding and utilizing this versatile chemical intermediate.

Introduction: Unveiling a Key Synthetic Building Block

This compound is a substituted aromatic compound with significant potential as a building block in organic synthesis. Its trifunctional nature, featuring a bromine atom, an ethoxy group, and a nitro group on a benzene ring, allows for a diverse range of chemical transformations. The interplay of the electronic effects of these substituents dictates the molecule's reactivity, making it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding its molecular architecture is paramount to harnessing its synthetic utility.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity. These properties are computed and derived from established chemical databases.[1][2]

Table 1: Chemical Identity and Computed Physicochemical Properties

| Identifier | Value |

| IUPAC Name | 4-bromo-1-ethoxy-2-nitrobenzene[1] |

| CAS Number | 383869-51-0[1][3] |

| Molecular Formula | C₈H₈BrNO₃[1] |

| Molecular Weight | 246.06 g/mol [1][2] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)[O-][1] |

| InChIKey | NIRPAGRQTPHRCJ-UHFFFAOYSA-N[1] |

| XLogP3 | 3.2[2] |

| Hydrogen Bond Acceptor Count | 3[2] |

| Rotatable Bond Count | 2[2] |

| Topological Polar Surface Area | 55.1 Ų[1] |

Proposed Synthesis Protocol

Rationale for Synthetic Strategy

The ethoxy group is an ortho-, para-directing activator, while the bromine atom is a deactivating ortho-, para-director. In 3-bromophenetole, the positions ortho and para to the activating ethoxy group are C2, C4, and C6. The position para to the ethoxy group (C6) is sterically unhindered. The positions ortho to the ethoxy group (C2 and C4) are also meta to the bromine. Nitration is an electrophilic aromatic substitution reaction, and the incoming electrophile (NO₂⁺) will be directed by the activating ethoxy group. Therefore, nitration of 3-bromophenetole is expected to yield a mixture of isomers, with the major product being the desired this compound due to the directing effects of the ethoxy group.

Step-by-Step Experimental Protocol: Nitration of 3-Bromophenetole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-bromophenetole (1 equivalent) to glacial acetic acid.

-

Cooling: Cool the mixture to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid, maintaining a low temperature.

-

Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the cooled solution of 3-bromophenetole over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with constant stirring.

-

Extraction: The precipitated solid can be collected by filtration, or if an oil forms, the aqueous mixture should be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude product should be washed with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the molecular structure of this compound would rely on a combination of spectroscopic techniques. Below are the anticipated results from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

A triplet around 1.4-1.5 ppm corresponding to the three protons of the methyl group (-CH₃).

-

A quartet around 4.1-4.2 ppm corresponding to the two protons of the methylene group (-OCH₂-).

-

The aromatic region should display three signals corresponding to the three protons on the benzene ring. Based on the substitution pattern, we would expect a doublet for the proton at C6, a doublet of doublets for the proton at C5, and a doublet for the proton at C3.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

Signals for the two aliphatic carbons of the ethoxy group.

-

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C1) and the carbon bearing the bromine atom (C4) would be significantly downfield.

-

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O stretching vibrations for the ether linkage will appear in the 1200-1250 cm⁻¹ region.

-

Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

C-Br stretching will be present in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution.

-

The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 246.06 g/mol .

-

A characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion peak (M⁺ and M+2⁺ peaks of similar intensity).

-

Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments of the aromatic ring.

Potential Applications and Reactivity

The strategic placement of the bromo, ethoxy, and nitro groups on the benzene ring makes this compound a versatile intermediate.

-

Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for constructing complex molecular scaffolds.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. This allows for the displacement of the bromine atom by a variety of nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This opens up a wide range of synthetic possibilities, including the formation of amides, sulfonamides, and diazotization reactions.

-

Pharmaceutical and Materials Science Intermediate: Analogous compounds are utilized in the synthesis of pharmaceuticals and advanced materials. For instance, related nitrobenzene derivatives serve as key building blocks for UV absorbers and electronic chemicals.[4]

Visualizing the Molecular Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion: A Compound of Versatility and Potential

This compound represents a strategically functionalized aromatic compound with considerable promise for synthetic applications. While direct experimental data remains to be extensively published, a thorough understanding of its molecular structure can be confidently inferred from established chemical principles and spectroscopic theory. This guide provides a solid foundation for researchers to synthesize, characterize, and ultimately utilize this compound in the development of novel molecules for a wide range of scientific endeavors. The protocols and expected data herein serve as a starting point for further investigation and application.

References

- PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond.

Sources

4-Bromo-2-ethoxy-1-nitrobenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethoxy-1-nitrobenzene

Introduction

This compound is a substituted aromatic compound with significant potential as a building block in various fields of chemical research, including pharmaceutical drug development and materials science. Its trifunctional nature—featuring an ethoxy ether group, a bromine atom, and a nitro group—provides multiple reaction sites for further chemical modification. This guide offers a detailed exploration of the most viable and logical synthetic pathways for this target molecule, grounded in established principles of organic chemistry. It is designed for researchers and professionals, providing not only step-by-step protocols but also the underlying mechanistic reasoning to empower informed experimental design.

Physicochemical Properties and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol [1][2] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)N(=O)=O |

| InChIKey | ZALXYXWTUXLPBJ-UHFFFAOYSA-N |

| Computed XLogP3 | 2.8[3] |

| Topological Polar Surface Area | 55.1 Ų[3] |

Retrosynthetic Analysis

A retrosynthetic approach reveals two primary strategies for constructing this compound. The key disconnections can be made at the C-O ether bond or the C-Br bond, suggesting two distinct forward synthesis pathways.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: Williamson Ether Synthesis Approach

This pathway involves the formation of the ether linkage as the final key step. It begins with a commercially available bromophenol, which is first nitrated to install the nitro group in the correct position, followed by etherification.

Step 1: Nitration of 4-Bromophenol to 4-Bromo-2-nitrophenol

Causality and Mechanism: This reaction is a classic example of electrophilic aromatic substitution. The starting material, 4-bromophenol, has two substituents guiding the position of the incoming electrophile (the nitronium ion, NO₂⁺).

-

Hydroxyl (-OH) group: A strongly activating, ortho-, para- directing group.

-

Bromo (-Br) group: A deactivating, but ortho-, para- directing group.

The powerful activating effect of the hydroxyl group dominates, directing the nitration primarily to the positions ortho to it. Since the para position is already occupied by the bromine atom, the substitution occurs at the C2 position, yielding the desired 4-bromo-2-nitrophenol.

Experimental Protocol: Adapted from analogous nitration procedures.[4]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromophenol (1 equivalent) in a suitable solvent such as dichloroethane. Cool the flask in an ice-water bath to 0-5 °C.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) to the dropping funnel.

-

Reaction: Add the nitrating mixture dropwise to the stirred solution of 4-bromophenol, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice. The product, 4-bromo-2-nitrophenol, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-nitrophenol.[5]

Step 2: Ethylation of 4-Bromo-2-nitrophenol

Causality and Mechanism: This transformation is achieved via the Williamson ether synthesis, a robust method for forming ethers.[6] The reaction proceeds via an Sₙ2 mechanism.[6][7] First, a base deprotonates the acidic phenolic hydroxyl group to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide), displacing the bromide leaving group to form the ether linkage. The use of a primary alkyl halide like ethyl bromide is ideal, as it minimizes competing elimination reactions.[7][8]

Experimental Protocol: Adapted from general Williamson ether synthesis procedures.[9][10]

-

Preparation: To a solution of 4-bromo-2-nitrophenol (1 equivalent) in a polar aprotic solvent like acetone or DMF, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2 equivalents).

-

Addition of Alkylating Agent: Add ethyl bromide (EtBr, 1.2-1.5 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent, the final product, this compound, can be purified by column chromatography or recrystallization.

Caption: Workflow for Synthesis Pathway I.

Synthesis Pathway II: Electrophilic Bromination Approach

This more direct pathway begins with a commercially available nitro-ether and introduces the bromine atom in the final step. This approach can be more efficient if the starting material is readily accessible.

Causality and Mechanism: This reaction is another example of electrophilic aromatic substitution, this time using bromine as the electrophile. The directing effects of the substituents on the starting material, 2-ethoxy-1-nitrobenzene, are key to the outcome.

-

Ethoxy (-OEt) group: A strongly activating, ortho-, para- directing group.

-

Nitro (-NO₂) group: A strongly deactivating, meta- directing group.

The powerful activating and directing effect of the ethoxy group governs the position of bromination.[11] It directs the incoming bromine to the positions ortho (C6) and para (C4) to itself. Due to reduced steric hindrance, substitution at the para position is generally favored, leading to this compound as the major product.

Experimental Protocol: Adapted from analogous bromination procedures.[12]

-

Preparation: Dissolve 2-ethoxy-1-nitrobenzene (1 equivalent) in a suitable solvent, such as glacial acetic acid or dichloromethane, in a flask protected from light.

-

Addition of Bromine: In a dropping funnel, prepare a solution of bromine (Br₂, 1.1 equivalents) in the same solvent. Add this solution dropwise to the stirred substrate solution at room temperature. A Lewis acid catalyst like FeBr₃ can be used but may not be necessary due to the activated nature of the ring.

-

Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine. Dilute the mixture with water and extract the product with an organic solvent like dichloromethane.

-

Purification: Combine the organic extracts, wash with sodium bicarbonate solution, water, and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography to isolate the desired 4-bromo isomer from any minor ortho-substituted byproduct.

Caption: Workflow for Synthesis Pathway II.

Comparative Analysis of Pathways

| Parameter | Pathway I (Williamson Ether Synthesis) | Pathway II (Electrophilic Bromination) |

| Number of Steps | Two | One |

| Starting Materials | 4-Bromophenol, Ethyl Bromide | 2-Ethoxy-1-nitrobenzene, Bromine |

| Key Challenges | Handling of nitrating acids; potential for side products in the nitration step. | Handling of elemental bromine; potential formation of the ortho-bromo isomer, requiring chromatographic separation. |

| Regioselectivity | Generally high for both steps if conditions are controlled. | Good, with the para product being major, but may not be exclusive. |

| Overall Efficiency | Potentially lower due to the two-step sequence. | Potentially higher and more atom-economical if the starting material is available. |

Conclusion

Both pathways presented are chemically sound and viable for the synthesis of this compound.

-

Pathway II is the more convergent and efficient route, offering a single-step transformation from a readily available precursor. Its primary challenge lies in controlling the regioselectivity to maximize the yield of the desired para-bromo product over the ortho isomer.

-

Pathway I is a more classical, two-step approach. While longer, it may offer better overall purity and predictability, as the directing group effects in each step are very well-defined, leading to potentially cleaner transformations.

The choice between these pathways will ultimately depend on the specific laboratory context, including the availability and cost of starting materials, the scale of the synthesis, and the purification capabilities at hand.

References

- 4-Bromo-2-nitrophenol synthesis - ChemicalBook

- 4-bromo-1-ethoxy-2-nitrobenzene | MFCD12756413 | C8H8BrNO3 - Key Organics

- 383869-51-0, 4-Bromo-1-ethoxy-2-nitrobenzene Formula - ECHEMI

- 4-Bromo-1-ethoxy-2-nitrobenzene | C8H8BrNO3 | CID 22283188 - PubChem

- 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3 - M

- 4-Bromo-1-methoxy-2-nitrobenzene | CAS 33696-00-3 | SCBT - Santa Cruz Biotechnology

- Williamson Ether Synthesis - YouTube

- Williamson Ether Synthesis - Utah Tech University

- NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download

- Williamson ether synthesis - Wikipedia

- The Williamson Ether Synthesis - Master Organic Chemistry

- What is the synthesis of 2-Bromo-4-nitrophenol

- 4-Bromo-2-ethyl-1-nitrobenzene | C8H8BrNO2 | CID 22708654 - PubChem

- 4-bromo-2-nitrophenol - 7693-52-9, C6H4BrNO3 - ChemSynthesis

- Elucidation of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide - Benchchem

- 1-(2-Bromoethoxy)-4-nitrobenzene CAS#: 13288-06-7 - ChemicalBook

- 1-Bromo-2-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 22832075 - PubChem

- p-BROMOPHENOL - Organic Syntheses Procedure

- Reaction of 2-ethyl-5-nitrobenzene with bromine (Br2) | Filo

- Prepar

- Propose a mechanism for the bromination of ethoxybenzene to give o - Pearson

- US4418228A - Process for ring bromination of nitrobenzene - Google P

- bromination of nitrobenzene - Sciencemadness Discussion Board

- CAS 10342-66-2: 4-Bromo-1-ethyl-2-nitrobenzene - CymitQuimica

Sources

- 1. 4-Bromo-1-ethoxy-2-nitrobenzene | C8H8BrNO3 | CID 22283188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Bromo-2-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 22832075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]

- 12. Question: Reaction of 2-ethyl-5-nitrobenzene with bromine (Br2) | Filo [askfilo.com]

Spectroscopic data of 4-Bromo-2-ethoxy-1-nitrobenzene

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-ethoxy-1-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₃.[1] Its molecular structure incorporates several key functional groups—a nitro group, an ethoxy group, and a bromine atom—attached to a benzene ring. This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds.

Accurate structural elucidation is paramount for ensuring the purity, reactivity, and safety of such chemical entities. Spectroscopic analysis provides a non-destructive, detailed view into the molecular architecture. This guide offers a comprehensive analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The interpretations herein are based on established chemical principles and comparative data from structurally related molecules, providing a robust framework for researchers in compound verification and characterization.

Molecular Structure and Spectroscopic Overview

The arrangement of substituents on the benzene ring dictates the molecule's electronic environment and, consequently, its spectroscopic signature. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly deshields nearby nuclei. Conversely, the ethoxy group (-OCH₂CH₃) is an electron-donating group, causing a shielding effect. The bromine atom also acts as an electron-withdrawing group via induction but has a notable "heavy atom effect" in ¹³C NMR spectroscopy.[2] This interplay of electronic effects creates a distinct and predictable pattern in the NMR spectra, while the functional groups themselves give rise to characteristic signals in IR and MS analyses.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, we can deduce the presence of groups like nitro (NO₂), ether (C-O-C), aromatic rings (C=C), and alkyl chains (C-H).

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is ground into a fine powder with anhydrous potassium bromide (KBr, ~200 mg) using an agate mortar and pestle. KBr is used as it is transparent in the typical IR range.

-

Pellet Formation: The resulting powder is transferred to a pellet press and compressed under high pressure (several tons) to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of air is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch (CH₃, CH₂) | Medium |

| ~1590, ~1475 | Aromatic C=C Ring Stretch | Medium |

| 1535-1515 | Asymmetric NO₂ Stretch | Strong |

| 1355-1335 | Symmetric NO₂ Stretch | Strong |

| 1260-1230 | Aryl-O-C Asymmetric Stretch | Strong |

| 1050-1020 | Aryl-O-C Symmetric Stretch | Medium |

| 650-550 | C-Br Stretch | Medium |

Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups. The two most intense and characteristic peaks will be the asymmetric and symmetric stretches of the nitro group , expected to appear at approximately 1525 cm⁻¹ and 1345 cm⁻¹, respectively. The presence of the ethoxy group is confirmed by the strong C-O stretching vibration of the aryl ether around 1240 cm⁻¹ and the aliphatic C-H stretching bands below 3000 cm⁻¹. The aromatic nature of the compound is indicated by the C=C ring stretching vibrations and the aromatic C-H stretches above 3000 cm⁻¹. Finally, the carbon-bromine bond should produce a signal in the fingerprint region, typically between 650 and 550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Experimental Protocol: Solution NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Reference Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.00 ppm.

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed for homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

¹H NMR Spectroscopy: Analysis

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons and the two chemically different protons of the ethoxy group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~7.85 | d | J ≈ 2.5 Hz | 1H | H-3 | Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding. |

| ~7.50 | dd | J ≈ 8.8, 2.5 Hz | 1H | H-5 | Coupled to both H-6 (ortho, large J) and H-3 (meta, small J). |

| ~7.10 | d | J ≈ 8.8 Hz | 1H | H-6 | Ortho to the electron-donating ethoxy group, making it the most shielded aromatic proton. |

| ~4.15 | q | J ≈ 7.0 Hz | 2H | -OCH₂- | Methylene protons adjacent to an oxygen atom, deshielded. Split into a quartet by the CH₃ group. |

| ~1.45 | t | J ≈ 7.0 Hz | 3H | -CH₃ | Methyl protons split into a triplet by the adjacent CH₂ group. |

Interpretation: The substitution pattern on the aromatic ring is clearly resolved. The proton at position 3 (H-3), being ortho to the powerful nitro group, is shifted furthest downfield.[3] The proton at position 6 (H-6), ortho to the shielding ethoxy group, is found furthest upfield. The H-5 proton appears in the middle, showing coupling to both H-3 (a small meta-coupling) and H-6 (a larger ortho-coupling), resulting in a doublet of doublets. The ethoxy group presents its classic quartet-triplet pattern, confirming its presence and connectivity.

¹³C NMR Spectroscopy: Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-2 (C-OEt) | Attached to the highly electronegative oxygen atom, causing strong deshielding. |

| ~142.5 | C-1 (C-NO₂) | Attached to the electron-withdrawing nitro group. |

| ~131.0 | C-5 | Aromatic CH carbon. |

| ~128.5 | C-3 | Aromatic CH carbon, deshielded by the adjacent nitro group. |

| ~118.0 | C-4 (C-Br) | The "heavy atom effect" of bromine shields this carbon, shifting it upfield more than expected based on electronegativity alone.[2] |

| ~115.5 | C-6 | Aromatic CH carbon, shielded by the adjacent ethoxy group. |

| ~65.0 | -OCH₂- | Aliphatic carbon bonded to oxygen. |

| ~14.5 | -CH₃ | Terminal methyl carbon of the ethoxy group. |

Interpretation: The chemical shifts of the aromatic carbons are well-differentiated. The carbons directly attached to the electronegative oxygen (C-2) and the nitro group (C-1) are the most deshielded. The carbon bearing the bromine (C-4) is shifted significantly upfield due to the heavy atom shielding effect, a key diagnostic feature.[2] The remaining three aromatic CH carbons and the two aliphatic carbons of the ethoxy group appear in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. In Electron Ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often fragments in a predictable manner.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals or molecules.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Ion Identity/Fragment Lost | Key Feature |

| 247/245 | [M]⁺• (Molecular Ion) | Isotopic pattern (~1:1 ratio) confirms one bromine atom. |

| 218/216 | [M - C₂H₅]⁺ or [M - OCH₂CH₃]⁺• (Loss of ethyl or ethoxy) | Common fragmentation for ethoxy-substituted aromatics. |

| 200/198 | [M - NO₂]⁺ (Loss of nitro group) | Indicates the presence of a nitro substituent. |

| 172/170 | [M - NO₂ - C₂H₄]⁺ (Loss of nitro and ethene) | Subsequent fragmentation. |

Interpretation and Fragmentation Pathway

The most diagnostic feature in the mass spectrum will be the molecular ion peak . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity at m/z 245 and 247. This immediately confirms the presence of a single bromine atom.

Key fragmentation pathways include the loss of the nitro group (•NO₂, 46 Da) to give ions at m/z 200/198 and the cleavage of the ethoxy group. This can occur via the loss of an ethyl radical (•C₂H₅, 29 Da) or through a rearrangement to lose a neutral ethene molecule (C₂H₄, 28 Da), which is common for ethers.

Caption: Predicted EI-MS fragmentation for this compound.

Summary Workflow for Structural Confirmation

The following diagram outlines the logical workflow for using multimodal spectroscopic data to achieve unambiguous structural confirmation of the target compound.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a self-validating system for the complete structural elucidation of this compound. Infrared spectroscopy confirms the presence of the critical nitro, ether, and aromatic functionalities. Mass spectrometry establishes the correct molecular weight and confirms the presence of a single bromine atom through its distinct isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom in the molecule. The predicted data presented in this guide serves as a robust reference for researchers, ensuring high confidence in the identity and purity of this important chemical intermediate.

References

- Godfrey, M., & Murrell, J. N. (1964). Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-90.

- Rieger, P. H., & Fraenkel, G. K. (1963). Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. The Journal of Chemical Physics, 39(3), 609-629.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information.

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-ethoxy-1-nitrobenzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-ethoxy-1-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.[1][2][3] This document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns, and provides a detailed experimental protocol for acquiring high-quality data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1][2][3][4][5] At its core, NMR measures the magnetic properties of atomic nuclei, such as ¹H (protons), when they are placed in a strong magnetic field and irradiated with radiofrequency waves.[1][2] The resulting spectrum provides invaluable insights through several key parameters:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).[6][7]

-

Integration: The area under an NMR signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[7]

-

Multiplicity (Splitting Pattern): This arises from spin-spin coupling between neighboring, non-equivalent protons and reveals the number of adjacent protons.[7]

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of coupled protons.[7][8]

For a substituted aromatic compound like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the benzene ring.

Molecular Structure and Substituent Effects

To accurately predict the ¹H NMR spectrum, it is crucial to first analyze the molecular structure and the electronic effects of each substituent on the aromatic ring.

Caption: Molecular structure of this compound.

The benzene ring has three distinct proton environments, labeled H-3, H-5, and H-6. The chemical shifts of these protons are influenced by the following substituents:

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group through both resonance and inductive effects. It strongly deshields protons, particularly at the ortho and para positions.[9][10]

-

Ethoxy Group (-OCH₂CH₃): This is an electron-donating group through resonance, due to the lone pairs on the oxygen atom, and weakly electron-withdrawing through induction. Overall, it shields protons, with the greatest effect at the ortho and para positions.

-

Bromine (-Br): This is an electron-withdrawing group through induction but a weak electron-donating group through resonance. Its overall effect is weakly deactivating.

The interplay of these electronic effects determines the final chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectrum

Based on the substituent effects and typical coupling constants in aromatic systems, the following ¹H NMR spectrum is predicted for this compound.

Aromatic Region (δ 7.0 - 8.5 ppm)

The aromatic region will display signals for the three protons on the benzene ring.[11]

-

H-3: This proton is ortho to the electron-donating ethoxy group and meta to both the strongly electron-withdrawing nitro group and the bromine atom. The shielding effect of the ethoxy group will dominate, causing this proton to appear the most upfield of the aromatic signals. It will be split by H-5 (a long-range meta coupling), appearing as a doublet.

-

H-5: This proton is meta to the ethoxy group and ortho to the bromine atom, as well as meta to the nitro group. It will be deshielded relative to H-3. It is coupled to H-3 (meta coupling) and H-6 (ortho coupling). This will result in a doublet of doublets.

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom. The powerful deshielding effect of the adjacent nitro group will cause this proton to appear the most downfield. It will be split by H-5 (ortho coupling), appearing as a doublet.

Aliphatic Region (δ 1.0 - 4.5 ppm)

The ethoxy group will give rise to two signals in the aliphatic region.

-

Methylene Protons (-OCH₂CH₃): These protons are adjacent to an oxygen atom, which deshields them. They will be split by the three neighboring methyl protons, resulting in a quartet.

-

Methyl Protons (-OCH₂CH₃): These protons are further from the oxygen and will appear more upfield. They will be split by the two neighboring methylene protons, resulting in a triplet.

Summary of Predicted Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₂CH₃ | ~ 1.4 | Triplet (t) | ~ 7.0 | 3H |

| -OCH₂CH₃ | ~ 4.2 | Quartet (q) | ~ 7.0 | 2H |

| H-3 | ~ 7.2 | Doublet (d) | Jmeta ≈ 2-3 | 1H |

| H-5 | ~ 7.6 | Doublet of Doublets (dd) | Jortho ≈ 8-9, Jmeta ≈ 2-3 | 1H |

| H-6 | ~ 8.0 | Doublet (d) | Jortho ≈ 8-9 | 1H |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment

-

Sample: this compound (5-10 mg)

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Spectrometer Parameters

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Receiver Gain: Adjust automatically.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm (or the residual solvent peak to its known chemical shift).

-

Integrate all signals.

-

Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.

-

Conclusion

The ¹H NMR spectrum of this compound is a clear example of how substituent effects and spin-spin coupling patterns can be used for unambiguous structural confirmation of substituted aromatic compounds. The predictable downfield shift of the proton ortho to the nitro group, coupled with the characteristic splitting patterns of the aromatic and aliphatic protons, provides a unique spectral fingerprint for this molecule. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for their analytical needs.

References

- Vedantu.

- Perez Rial, L. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

- Slideshare.

- Wiley.

- Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

- ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

- Chemistry LibreTexts. 20.

- Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

- Iowa State University. NMR Coupling Constants. [Link]

- Organic Chemistry D

- University of Wisconsin-Madison.

- Wiley Online Library. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. [Link]

- YouTube.

- University of Regensburg. 1H NMR Spectroscopy. [Link]

- Chemistry LibreTexts. 15.

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 4. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 5. wiley.com [wiley.com]

- 6. m.youtube.com [m.youtube.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

- 11. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of 4-Bromo-2-ethoxy-1-nitrobenzene

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-ethoxy-1-nitrobenzene

Introduction

This compound is a substituted aromatic compound with significant utility in synthetic organic chemistry, often serving as a precursor in the development of more complex molecules for pharmaceuticals and materials science. Its structure, featuring a nitro group, an ethoxy group, and a bromine atom on a benzene ring, presents a unique analytical challenge and a rich fragmentation pattern in mass spectrometry.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. As researchers and drug development professionals, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectrometry serves as a cornerstone analytical technique, offering precise molecular weight determination and invaluable structural insights through controlled fragmentation. This document will detail the theoretical underpinnings and practical considerations for analyzing this compound, focusing on common ionization techniques and predictable fragmentation pathways. The methodologies described herein are designed to provide a robust framework for confident identification and characterization.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₃ | PubChem[1] |

| Average Molecular Weight | 246.06 g/mol | PubChem[1] |

| Monoisotopic Mass | 244.96876 Da | PubChem[1] |

| IUPAC Name | 4-bromo-1-ethoxy-2-nitrobenzene | PubChem[1] |

| SMILES | CCOC1=C(C=C(C=C1)Br)[O-] | PubChem[1] |

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is the most critical decision in a mass spectrometry experiment. The physicochemical nature of this compound—a relatively non-polar, volatile, and thermally stable small molecule—makes it amenable to several methods. The choice between them depends on the analytical goal, whether it is straightforward identification or detailed structural elucidation via fragmentation.

Electron Ionization (EI)

Electron Ionization is the classic, robust technique for the analysis of volatile organic compounds. In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M•+). The high energy imparted results in extensive and reproducible fragmentation, creating a unique "fingerprint" for the compound.

-